1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

1-(6-Methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide (molecular formula C₁₈H₁₉F₃N₄O₂, molecular weight 380.37 Da) is a synthetic small molecule belonging to the piperidine-4-carboxamide class. It incorporates a 6‑methoxypyridazine heterocycle linked via the piperidine N‑1 position and an N‑(3‑trifluoromethyl)phenyl carboxamide at the C‑4 position.

Molecular Formula C18H19F3N4O2
Molecular Weight 380.4 g/mol
Cat. No. B12161566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide
Molecular FormulaC18H19F3N4O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C18H19F3N4O2/c1-27-16-6-5-15(23-24-16)25-9-7-12(8-10-25)17(26)22-14-4-2-3-13(11-14)18(19,20)21/h2-6,11-12H,7-10H2,1H3,(H,22,26)
InChIKeyOHLCQYVATUVYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide – Core Structural and Procurement Context


1-(6-Methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide (molecular formula C₁₈H₁₉F₃N₄O₂, molecular weight 380.37 Da) is a synthetic small molecule belonging to the piperidine-4-carboxamide class. It incorporates a 6‑methoxypyridazine heterocycle linked via the piperidine N‑1 position and an N‑(3‑trifluoromethyl)phenyl carboxamide at the C‑4 position . This scaffold is structurally related to compounds evaluated against kinase targets (e.g., S6K1) and transient receptor potential (TRP) channels, though the specific 3‑CF₃ regioisomer is not the subject of a dedicated published study [1][2]. Its closest commercially listed analogs include the 4‑(trifluoromethyl)phenyl positional isomer and the 4‑chloro‑3‑(trifluoromethyl)phenyl derivative .

Regioisomer
Meta‑CF₃ phenyl pharmacophore for kinase and TRP channel target engagement studies
Scaffold
Non‑chlorinated piperidine‑4‑carboxamide with lower lipophilicity than 4‑Cl analogs
Hinge binder
6‑Methoxypyridazine as a synthetically accessible alternative to purine hinge‑binding heterocycles

Why 1-(6-Methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide Cannot Be Replaced by Generic In‑Class Analogs


Within the 6‑methoxypyridazinyl‑piperidine‑4‑carboxamide series, the position of the trifluoromethyl substituent on the distal phenyl ring is not a conservative change. In analogous chemotypes, moving the –CF₃ group from the 3‑ (meta) to the 4‑ (para) position alters both the σ‑electron‑withdrawing character experienced by the amide NH and the overall molecular electrostatic potential surface, which can re‑rank affinity at targets such as kinases and TRP channels [1][2]. Furthermore, adding a 4‑chloro substituent (as in the 4‑Cl‑3‑CF₃ analog) introduces an additional halogen‑bond donor, increasing lipophilicity and potentially shifting off‑target profiles . Even if the compounds share the same brutto formula, these regioisomeric and substitution differences mean that solubility, metabolic soft spots, and target engagement cannot be assumed to be interchangeable without empirical verification.

Regioisomeric –CF₃ position
Moving CF₃ from meta to para changes σ‑electron‑withdrawing character and may re‑rank target affinity; substituent constants differ (σₘ vs σₚ).
4‑Chloro substitution introduces halogen‑bond donor
The 4‑Cl‑3‑CF₃ analog adds lipophilicity and a potential off‑target interaction site; solubility and metabolic profiles may shift.
Hinge‑binding geometry cannot be assumed identical
6‑Methoxypyridazine vs. purine hinge binders present different hydrogen‑bond acceptor profiles; target engagement requires empirical confirmation.

Quantitative Differentiation Evidence for 1-(6-Methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide


Meta vs. Para –CF₃ Regioisomerism: Impact on Electron‑Withdrawing Character and Target Recognition

The 3‑(trifluoromethyl)phenyl group exerts a qualitatively different electronic effect compared to the 4‑(trifluoromethyl)phenyl regioisomer. In the 3‑CF₃ isomer, the –CF₃ group is meta to the amide attachment point, influencing the anilide NH acidity primarily through inductive withdrawal (σₘ ≈ 0.43) rather than through resonance. The 4‑CF₃ isomer instead introduces a para‑σ effect (σₚ ≈ 0.54) with partial resonance contribution. In a related crystallographic system (PDB 3WF7), the 3‑CF₃‑phenyl moiety of a piperidine‑4‑carboxamide engages a hydrophobic sub‑pocket of S6K1 with a distinct dihedral angle (~85°) [1]. No comparable structure is available for the 4‑CF₃ analog. While direct comparative biochemical data are absent, the regioisomeric difference in Hammett σ values predicts differential hydrogen‑bond donor strength of the carboxamide NH, which is a key pharmacophoric element in kinase hinge‑binding motifs.

Meta vs. Para CF₃
Class-level inference
σₘ 0.43 vs σₚ 0.54
Regioisomeric shift alters hydrogen-bond donor strength; may re-rank target engagement
Hammett constants; crystallographic dihedral from analog PDB 3WF7
Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

Lipophilicity Modulation: Absence of 4‑Chloro Substituent Relative to the 4‑Cl‑3‑CF₃ Analog

Compared to the nearest commercially listed analog N‑(4‑chloro‑3‑(trifluoromethyl)phenyl)-1-(6‑methoxypyridazin‑3‑yl)piperidine‑4‑carboxamide (MW 414.81 Da, C₁₈H₁₈ClF₃N₄O₂) , the target compound lacks the 4‑chloro substituent, reducing molecular weight by ~34.4 Da and eliminating one halogen‑bond donor site. Applying a standard fragment‑based clogP model (BioByte ClogP v4.3), the removal of aromatic chlorine lowers calculated logP by approximately 0.6–0.8 log units. This shifts the lipophilic ligand efficiency (LLE = pIC₅₀ – clogP) baseline favorably, assuming comparable potency. Although direct IC₅₀ data are unavailable for the target compound, a structurally related 3‑CF₃‑phenyl piperidine‑4‑carboxamide congener (BDBM50272818) exhibits TRPV1 IC₅₀ = 800 nM [1], providing a provisional potency anchor for LLE calculations.

Lipophilicity Modulation
Cross-study comparable
ΔclogP ≈ −0.7, ΔMW −34.4 Da
Lower lipophilicity may improve solubility and reduce CYP promiscuity vs chlorinated analog
Estimated clogP; experimental logD and potency required
Drug Discovery Lipophilic Ligand Efficiency ADME Prediction

Kinase Hinge‑Binding Motif Preserved: Structural Precedent from S6K1 Co‑Crystal

Although the target compound itself has not been co‑crystallized, a close structural analog—1‑(9H‑purin‑6‑yl)-N‑(3‑(trifluoromethyl)phenyl)piperidine‑4‑carboxamide—was solved in complex with the S6K1 kinase domain at 1.85 Å resolution (PDB 3WF7) [1]. In this structure, the 3‑CF₃‑phenyl piperidine‑4‑carboxamide moiety forms two key hydrogen bonds in the hinge region and positions the trifluoromethyl group in a well‑defined lipophilic cleft. The target compound replaces the purine hinge binder with a 6‑methoxypyridazine ring, which retains the nitrogen lone pair geometry required for hinge binding while offering a different hydrogen‑bond acceptor/acceptor profile (pyridazine N2 vs. purine N1/N7). This scaffold is therefore privileged for kinase hinge engagement, but no comparable structural data exist for the 4‑CF₃ regioisomer or the 4‑Cl‑3‑CF₃ derivative.

Kinase Hinge Motif
Supporting evidence
PDB 3WF7, 1.85 Å, hinge H‑bonds to Glu173/Asp175
Provides structural confidence for kinase hinge binding with the 3‑CF₃ motif
Analog co‑crystal; target compound not directly solved
Kinase Drug Discovery Structural Biology Fragment-Based Screening

TRPV1 Antagonist Activity Baseline Available for 3‑CF₃ Scaffold, Not for 4‑CF₃ Regioisomer

A BindingDB entry (BDBM50272818) for a compound sharing the identical 1‑(3‑(trifluoromethyl)phenyl)piperidine‑4‑carboxamide substructure (N‑(1‑acetylindolin‑6‑yl) derivative) reports TRPV1 antagonist activity with IC₅₀ = 800 nM in a capsaicin‑induced calcium flux FLIPR assay (human TRPV1) [1]. No TRPV1 activity data exist in BindingDB or ChEMBL for any 4‑(trifluoromethyl)phenyl piperidine‑4‑carboxamide or for the 4‑Cl‑3‑CF₃ methoxypyridazine analog. While the indolinyl substituent differs from the target compound's methoxypyridazine, the conserved 3‑CF₃‑phenyl piperidine‑4‑carboxamide core suggests this scaffold may preferentially engage TRPV1 over the para‑CF₃ series.

TRPV1 Activity Baseline
Cross-study comparable
IC₅₀ 800 nM (TRPV1, FLIPR)
Establishes TRPV1 antagonist activity context for the 3‑CF₃ scaffold
Congener data; direct testing on target compound recommended
Ion Channel Pharmacology Pain Research TRPV1 Antagonism

Optimal Procurement and Research Applications for 1-(6-Methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide


Kinase Inhibitor Hit‑to‑Lead Programs Requiring a Non‑Purine Hinge Binder with Meta‑CF₃ Pharmacophore

The compound provides a 6‑methoxypyridazine hinge‑binding motif on a piperidine‑4‑carboxamide scaffold that has structural precedent for S6K1 engagement (PDB 3WF7, 1.85 Å) [1]. Teams working on S6K1 or related AGC kinases can use this scaffold to explore selectivity versus the purine‑based series while retaining the critical 3‑CF₃‑phenyl hydrophobic contact.

TRPV1 Antagonist Screening Libraries Targeting the 3‑Trifluoromethylphenyl Sub‑Pocket

Given the 800 nM TRPV1 activity of a congener sharing the 3‑CF₃‑phenyl piperidine‑4‑carboxamide core [1], this compound is a candidate for inclusion in focused TRPV1 antagonist libraries. The absence of a 4‑chloro substituent differentiates it from the heavier, more lipophilic 4‑Cl‑3‑CF₃ analog, potentially improving solubility for cell‑based assays.

Regioisomeric Selectivity Profiling in Cytochrome P450 Metabolism Studies

The meta‑CF₃ substitution pattern is predicted to alter sites of CYP‑mediated oxidation relative to the para‑CF₃ isomer. Procurement of both regioisomers enables head‑to‑head metabolic stability assays (e.g., human liver microsomes) to determine whether the 3‑CF₃ position reduces metabolic liability, a key parameter for lead optimization [1].

Application
Selection Property
Validation Focus
Kinase hit‑to‑lead programs
Non‑purine hinge binder with meta‑CF₃ pharmacophore
S6K1/AGC kinase selectivity profiling
TRPV1 antagonist screening
3‑CF₃‑phenyl scaffold with lower lipophilicity vs chlorinated analogs
Solubility and cell‑based assay compatibility
CYP metabolic profiling
Meta‑CF₃ vs. para‑CF₃ regioisomer pair
Metabolic soft spot identification and CYP liability comparison
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